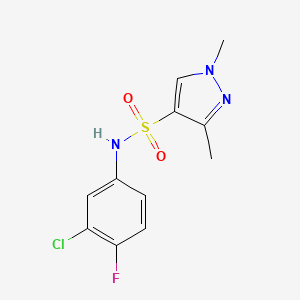

N-(3-氯-4-氟苯基)-1,3-二甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFPS, and it is a sulfonamide derivative of pyrazole. In

科学研究应用

抗增殖活性

已合成一些吡唑磺酰胺衍生物,并显示出对癌细胞系(如HeLa和C6)具有抗增殖活性。这些化合物,包括N-(3-氯-4-氟苯基)-1,3-二甲基-1H-吡唑-4-磺酰胺的衍生物,已表现出细胞选择性效应和广谱抗肿瘤活性,与常用的抗癌药物如5-氟尿嘧啶和顺铂相媲美(Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014)。

酶抑制

已探索N-(3-氯-4-氟苯基)-1,3-二甲基-1H-吡唑-4-磺酰胺的衍生物对碳酸酐酶和乙酰胆碱酯酶等酶的抑制活性。这些研究已确定具有显著抑制活性的化合物,表明在设计这些酶的新型抑制剂方面具有潜在应用(Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, & Supuran, 2019)。

抗微生物和抗结核活性

已评估苯磺酰胺吡唑噁二唑衍生物的抗微生物和抗结核活性,结果显示这些化合物对各种细菌菌株和结核分枝杆菌具有良好的活性。分子对接研究进一步支持它们作为抗结核药物的潜力,表明这种化学框架在开发新的治疗剂方面具有潜力(Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022)。

化学合成和方法学发展

研究还集中于开发杂环磺酰胺(包括吡唑-4-磺酰胺)的高效合成方法,展示了N-(3-氯-4-氟苯基)-1,3-二甲基-1H-吡唑-4-磺酰胺衍生物在化学合成中的多功能性。这些方法促进了磺酰氯、磺酰氟化物和磺酰胺的选择性生产,突显了该化合物在药物化学和药物开发中的实用性(Tucker, Chenard, & Young, 2015)。

作用机制

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and subsequent activation of the receptor . This prevents the receptor from activating the intracellular protein kinases that trigger the signal transduction cascades, inhibiting the processes of cell division and replication .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is the inhibition of cell proliferation and induction of apoptosis in cancer cells . By blocking the EGFR tyrosine kinase, the compound prevents the activation of downstream signaling pathways that promote cell growth and survival . This leads to cell cycle arrest and triggers programmed cell death, or apoptosis .

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFN3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-10(13)9(12)5-8/h3-6,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHKQUOMSZALQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)

![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)

![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)

![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)

![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)

![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)